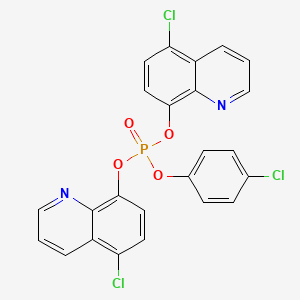
4-Chlorophenyl bis(5-chloroquinolin-8-yl) phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chlorophenyl bis(5-chloroquinolin-8-yl) phosphate is a complex organic compound that features a phosphate group bonded to a 4-chlorophenyl ring and two 5-chloroquinolin-8-yl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenyl bis(5-chloroquinolin-8-yl) phosphate typically involves the reaction of 4-chlorophenol with 5-chloroquinoline-8-yl phosphate under specific conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in an organic solvent like dichloromethane. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chlorophenyl bis(5-chloroquinolin-8-yl) phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline rings to dihydroquinolines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinolines.
Substitution: Various substituted quinoline derivatives.
Applications De Recherche Scientifique
4-Chlorophenyl bis(5-chloroquinolin-8-yl) phosphate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antimalarial properties.
Medicine: Explored for its anticancer activity, particularly against breast and colon cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-Chlorophenyl bis(5-chloroquinolin-8-yl) phosphate involves its interaction with specific molecular targets. In biological systems, it can bind to DNA or proteins, disrupting their normal function. This binding can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound’s phosphate group also plays a crucial role in its activity by facilitating its interaction with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinoline N-oxides: Compounds with oxidized quinoline rings.
Dihydroquinolines: Reduced forms of quinoline derivatives.
Uniqueness
4-Chlorophenyl bis(5-chloroquinolin-8-yl) phosphate is unique due to its dual quinoline structure and the presence of a phosphate group. This combination enhances its potential biological activity and makes it a versatile compound for various applications .
Propriétés
Numéro CAS |
83416-83-5 |
|---|---|
Formule moléculaire |
C24H14Cl3N2O4P |
Poids moléculaire |
531.7 g/mol |
Nom IUPAC |
(4-chlorophenyl) bis(5-chloroquinolin-8-yl) phosphate |
InChI |
InChI=1S/C24H14Cl3N2O4P/c25-15-5-7-16(8-6-15)31-34(30,32-21-11-9-19(26)17-3-1-13-28-23(17)21)33-22-12-10-20(27)18-4-2-14-29-24(18)22/h1-14H |
Clé InChI |
VYYURDGLFRRHCF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2N=C1)OP(=O)(OC3=CC=C(C=C3)Cl)OC4=C5C(=C(C=C4)Cl)C=CC=N5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


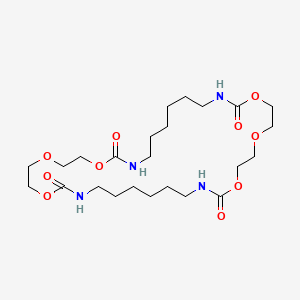
![N-{(4E)-4-[(Benzenesulfonyl)imino]cyclohexa-2,5-dien-1-ylidene}acetamide](/img/structure/B14413202.png)
![1h-Imidazo[2,1-c][1,2,4]triazepine](/img/structure/B14413204.png)
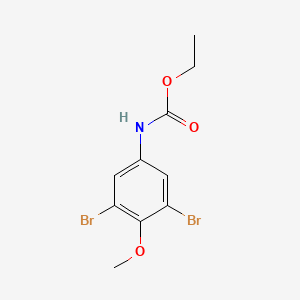
![4-Bromo-N-[(2-cyanoethoxy)methyl]benzamide](/img/structure/B14413210.png)
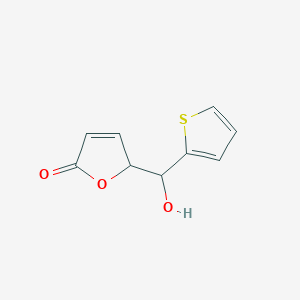
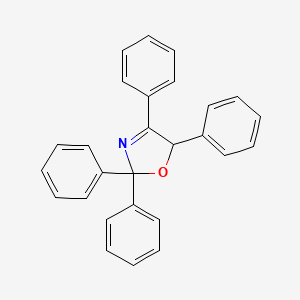
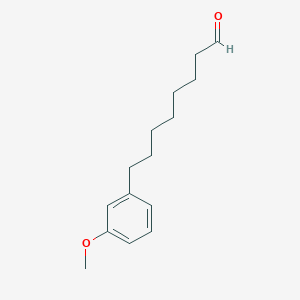
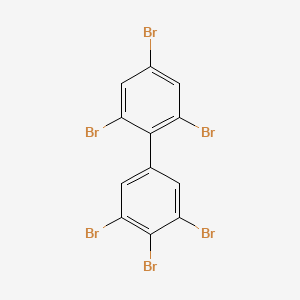
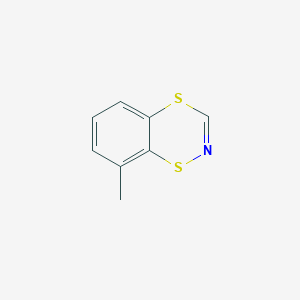
![8-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14413243.png)
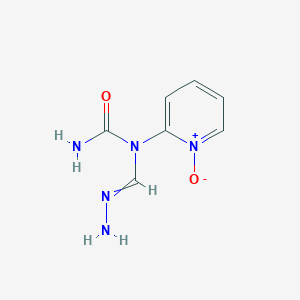
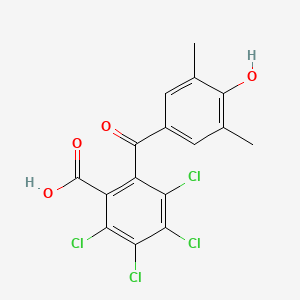
![7-Methoxy-1-methyl-3-methylidene-1-azaspiro[4.5]dec-6-ene](/img/structure/B14413258.png)
